Ethyl 6-chlorohept-6-enoate
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Overview
Description
Ethyl 6-chlorohept-6-enoate is an organic compound characterized by the presence of a chloro-substituted hept-6-enoate ester. This compound is of interest due to its unique structural features and potential applications in various fields of chemistry and industry. The presence of both an ester functional group and a chloro-substituent on the alkene chain makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-chlorohept-6-enoate can be synthesized through several methods. One common approach involves the reaction of 6-chlorohex-1-ene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethyl chloroformate reacts with the alkene to form the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chlorohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the alkene can produce the saturated compound.
Substitution: The chloro-substituent can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols or by amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride for ester reduction, hydrogen gas with a palladium catalyst for alkene reduction.
Substitution: Sodium hydroxide for hydrolysis, primary amines for amide formation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or saturated esters.
Substitution: Alcohols or amides.
Scientific Research Applications
Ethyl 6-chlorohept-6-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may be employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of ethyl 6-chlorohept-6-enoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro-substituent is displaced by a nucleophile, forming a new bond. In oxidation reactions, the compound is converted to a more oxidized state, such as a carboxylic acid or ketone. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 6-chlorohept-6-enoate can be compared with other similar compounds, such as:
Ethyl 6-bromohept-6-enoate: Similar structure but with a bromo-substituent instead of a chloro-substituent. The bromo-compound may exhibit different reactivity and selectivity in chemical reactions.
Ethyl 6-chlorohexanoate: Lacks the alkene group, resulting in different chemical properties and reactivity.
Ethyl 6-chloroheptanoate: Saturated version of this compound, with different reactivity due to the absence of the alkene group.
The uniqueness of this compound lies in its combination of an ester functional group, a chloro-substituent, and an alkene group, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 6-chlorohept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXFUPFGRUFLGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402245 |
Source
|
Record name | Ethyl 6-chlorohept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148252-46-4 |
Source
|
Record name | Ethyl 6-chlorohept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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